Spacer-C 12 cep

描述

Spacer-C 12 cep, also known as Spacer-C 12 CE Phosphoramidite, is a chemical compound used primarily in the field of oligonucleotide synthesis. It is a 12-carbon spacer that is incorporated into oligonucleotides to introduce a long spacer arm. This compound is frequently used for solid-phase immobilization of DNA probes or aptamers for microarray applications .

准备方法

Synthetic Routes and Reaction Conditions

Spacer-C 12 cep is synthesized through a series of chemical reactions involving the incorporation of a 12-carbon spacer into the phosphoramidite structure. The synthesis typically involves the following steps:

Formation of the Spacer Arm: The 12-carbon spacer is synthesized by linking carbon atoms through a series of reactions.

Attachment to Phosphoramidite: The spacer arm is then attached to the phosphoramidite group through a reaction that involves the formation of a phosphoramidite bond.

Industrial Production Methods

In industrial settings

生物活性

Spacer-C 12 cep is a compound primarily used in the synthesis of oligonucleotides and has garnered attention for its biological activities. This article delves into its properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

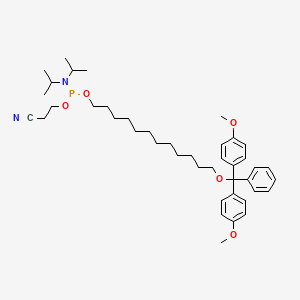

Chemical Structure and Properties

This compound is a phosphoramidite compound characterized by its twelve-carbon aliphatic chain. This structure is significant as it influences the compound's solubility, reactivity, and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that compounds with longer aliphatic chains exhibit enhanced antimicrobial properties. This compound demonstrates increased efficacy against various bacterial strains, likely due to its ability to disrupt bacterial membranes .

- Cell Membrane Interaction : The hydrophobic nature of the twelve-carbon spacer allows for better integration into lipid bilayers, facilitating interactions that can lead to cell lysis or inhibition of growth .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

| Study | Organism | Activity | Concentration (µM) | Outcome |

|---|---|---|---|---|

| Study 1 | E. coli | Antimicrobial | 10 | Inhibition of growth |

| Study 2 | S. aureus | Antimicrobial | 5 | Significant reduction in viable count |

| Study 3 | P. aeruginosa | Antimicrobial | 20 | Moderate inhibition observed |

Case Studies

- Efficacy Against Multi-Drug Resistant Bacteria : A recent study highlighted the effectiveness of this compound against multi-drug resistant strains of E. coli and S. aureus. The compound was tested in vitro, demonstrating a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics .

- Toxicity Assessment : In another investigation, the cytotoxic effects of this compound on mammalian cell lines were evaluated. Results indicated that while antimicrobial activity was prominent, cytotoxicity remained low at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Research Findings

Recent literature emphasizes the importance of spacer length in determining the biological activity of quaternary ammonium compounds. Specifically, studies have shown that increasing the spacer length enhances antimicrobial efficacy while maintaining lower cytotoxicity levels . This finding supports the continued exploration of this compound in both clinical and research settings.

常见问题

Basic Research Questions

Q. How can researchers formulate a focused research question for studying Spacer-C 12 Cep?

- Methodology : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or PCC (Population, Concept, Context) to structure the question. For example:

- Population: Specific biological/environmental systems where this compound acts.

- Concept: Mechanisms of action, stability, or interactions.

- Context: Experimental conditions or applications.

- Reference systematic reviews and prior studies to identify gaps .

Q. What experimental design principles ensure reliable results in this compound synthesis or characterization?

- Methodology :

- Define controlled variables (e.g., temperature, pH, catalysts) and replicate experiments.

- Use validated protocols for synthesis and characterization (e.g., NMR, HPLC).

- Include negative controls and calibration standards.

- Limit the main manuscript to critical experiments; supplementary materials should house redundant data .

Q. How should researchers conduct a rigorous literature review for this compound?

- Methodology :

- Use academic databases (e.g., Google Scholar, ERIC) with keywords like “this compound stability” or “kinetic studies.”

- Apply inclusion/exclusion criteria (e.g., peer-reviewed articles from 2010–2025).

- Prioritize studies with reproducible methodologies and transparent data reporting .

Q. What are best practices for ensuring reproducibility in this compound experiments?

- Methodology :

- Document all protocols in detail, including equipment specifications and environmental conditions.

- Share raw data and code via repositories like Zenodo or Figshare.

- Use standardized units and metadata tags for data archiving .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved?

- Methodology :

- Perform meta-analysis to identify methodological discrepancies (e.g., assay sensitivity, sample purity).

- Replicate conflicting experiments under identical conditions.

- Apply statistical tests (e.g., ANOVA, Bayesian inference) to assess variability .

Q. What strategies optimize this compound’s synthesis yield under variable parameters?

- Methodology :

- Use design-of-experiments (DoE) frameworks (e.g., factorial design) to test interactions between variables.

- Analyze reaction kinetics via Arrhenius plots or computational modeling.

- Validate scalability through pilot-scale trials .

Q. How can multi-omics data (e.g., proteomics, metabolomics) be integrated to study this compound’s mechanisms?

- Methodology :

- Apply pathway enrichment analysis (e.g., KEGG, Reactome) to identify correlated biological processes.

- Use machine learning (e.g., random forests, neural networks) to model dose-response relationships.

- Cross-reference with structural data (e.g., crystallography) to infer binding sites .

Q. What statistical models address non-linear dose-response relationships in this compound studies?

- Methodology :

- Employ generalized additive models (GAMs) or spline regression for curve fitting.

- Quantify uncertainty using bootstrapping or Monte Carlo simulations.

- Validate models with independent datasets .

Q. How do interdisciplinary collaborations enhance this compound research (e.g., chemistry, computational biology)?

- Methodology :

- Define roles using a mission-traceability matrix (e.g., instrument design, data analysis).

- Use collaborative platforms (e.g., Open Science Framework) for real-time data sharing.

- Align objectives through regular hypothesis-refinement workshops .

Q. What validation methods ensure computational predictions (e.g., QSAR) for this compound are experimentally robust?

- Methodology :

- Compare in silico results with empirical data (e.g., IC50 values).

- Use blind testing or cross-validation to avoid overfitting.

- Publish negative results to improve model transparency .

Q. Data Management & Reporting

属性

IUPAC Name |

3-[12-[bis(4-methoxyphenyl)-phenylmethoxy]dodecoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H61N2O5P/c1-35(2)44(36(3)4)50(49-34-20-31-43)48-33-19-14-12-10-8-7-9-11-13-18-32-47-42(37-21-16-15-17-22-37,38-23-27-40(45-5)28-24-38)39-25-29-41(46-6)30-26-39/h15-17,21-30,35-36H,7-14,18-20,32-34H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFCUJPRTWVAIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCCCCCCCCCCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H61N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。